molecular formula C17H17Cl3FNO B4018807 10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide

10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide

Cat. No.: B4018807
M. Wt: 376.7 g/mol
InChI Key: LAIKUDSZHFFLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[71004,6]decane-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.

    Introduction of chlorine atoms: Chlorination reactions are carried out to introduce chlorine atoms at specific positions on the tricyclic core.

    Attachment of the carboxamide group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.

    Substitution reactions: The final step involves the substitution of hydrogen atoms with chlorine and fluorine atoms on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

10,10-Dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove chlorine atoms or reduce the carboxamide group.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

10,10-Dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 10,10-Dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
  • Tricyclo[7.1.0.04,6]decane derivatives

Uniqueness

10,10-Dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide is unique due to its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the phenyl ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3FNO/c18-13-6-1-8(7-14(13)21)22-16(23)15-9-2-4-11-12(17(11,19)20)5-3-10(9)15/h1,6-7,9-12,15H,2-5H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIKUDSZHFFLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Reactant of Route 2
Reactant of Route 2
10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Reactant of Route 3
Reactant of Route 3
10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Reactant of Route 4
Reactant of Route 4
10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Reactant of Route 5
Reactant of Route 5
10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Reactant of Route 6
Reactant of Route 6
10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.